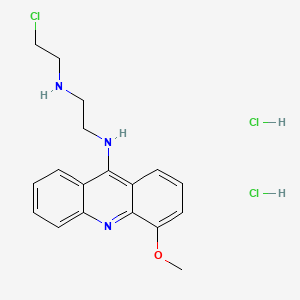
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(4-methoxy-9-acridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an acridine moiety, which is a tricyclic aromatic system, and a chloroethyl group, which is often associated with alkylating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chloroethyl Group: This step involves the reaction of the acridine derivative with 2-chloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride involves:
Alkylation of DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Intercalation into DNA: The acridine moiety can intercalate between DNA base pairs, disrupting the double helix structure and interfering with transcription and replication.
Inhibition of Enzymes: The compound may inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.
Mitoxantrone: An anthracenedione compound with similar DNA intercalating properties and used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
Uniqueness
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a chloroethyl group and an acridine moiety, which imparts both alkylating and intercalating properties. This dual functionality enhances its potential as a therapeutic agent and a research tool.
Properties
CAS No. |
38915-11-6 |
|---|---|
Molecular Formula |
C18H22Cl3N3O |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N'-(4-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20ClN3O.2ClH/c1-23-16-8-4-6-14-17(21-12-11-20-10-9-19)13-5-2-3-7-15(13)22-18(14)16;;/h2-8,20H,9-12H2,1H3,(H,21,22);2*1H |
InChI Key |
KQYWVTNMCNFHNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCNCCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















